Product packaging for 5-Bromo-3-fluoro-2-iodophenol(Cat. No.:CAS No. 1805500-75-7)

5-Bromo-3-fluoro-2-iodophenol

Cat. No.: B2432760
CAS No.: 1805500-75-7
M. Wt: 316.896
InChI Key: MWUXAOMZMWNGMH-UHFFFAOYSA-N
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Description

Significance of Phenolic Scaffolds in Contemporary Synthetic Chemistry

Phenolic scaffolds are fundamental building blocks in modern synthetic chemistry. Their prevalence is notable in a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net The hydroxyl group of the phenol (B47542) can act as a directing group in chemical reactions and can be a key site for further chemical modifications. researchgate.netnih.gov Phenols are present in many natural products and are considered "privileged scaffolds" due to their recurring appearance in bioactive molecules. rsc.orgacs.orgnih.gov The development of efficient methods to functionalize phenols is a significant area of research in organic chemistry. rsc.orgresearchgate.net

Impact of Polyhalogenation on Aromatic Ring Reactivity and Selectivity

The introduction of multiple halogen atoms onto an aromatic ring, known as polyhalogenation, has a dramatic effect on the ring's reactivity and the selectivity of its reactions. nih.gov Halogens are generally deactivating groups in electrophilic aromatic substitution reactions, meaning they make the ring less reactive towards electrophiles. uci.edulibretexts.org This is due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org

However, the different halogens (fluorine, chlorine, bromine, iodine) exhibit varying degrees of this effect. The reactivity of the carbon-halogen bond also differs significantly, with the C-I bond being the weakest and most reactive, followed by C-Br, C-Cl, and C-F. nih.gov This differential reactivity is a powerful tool in selective cross-coupling reactions, allowing for the stepwise functionalization of a polyhalogenated aromatic ring. nih.gov For instance, in a molecule containing both iodine and bromine, a reaction can often be selectively performed at the more reactive iodine-bearing carbon. nih.gov

Structural and Electronic Characteristics of Bromo-, Fluoro-, and Iodophenols in Advanced Organic Synthesis

The presence of bromine, fluorine, and iodine on a phenol ring imparts a unique combination of structural and electronic properties.

Fluorine: Due to its high electronegativity and small size, fluorine exerts a strong inductive electron-withdrawing effect. libretexts.org Its resonance effect, while present, is weaker compared to other halogens. libretexts.org The introduction of fluorine can significantly alter the acidity of the phenolic proton and influence the molecule's conformation and binding properties in biological systems. smolecule.com

Bromine: Bromine has a moderate inductive effect and is larger than fluorine. smolecule.com The carbon-bromine bond is weaker than the carbon-fluorine bond, making it a more versatile handle for cross-coupling reactions. researchgate.net

Iodine: Iodine is the largest and least electronegative of the common halogens. Its inductive effect is the weakest, but its polarizability is the highest. The carbon-iodine bond is the weakest among the halogens, making it the most reactive site for many synthetic transformations, such as Sonogashira and Suzuki couplings. nih.govresearchgate.netbeilstein-journals.org

The combination of these three different halogens on a single phenolic ring, as in 5-Bromo-3-fluoro-2-iodophenol, creates a highly functionalized and versatile building block for complex molecule synthesis.

Positioning of this compound within Current Chemical Research Trajectories

This compound is a specialized chemical intermediate. Its value lies in the strategic placement of three different halogens on the phenolic ring, each offering a distinct point of reactivity. This allows for a programmed, sequential functionalization of the molecule. For example, the iodine at the 2-position can be selectively targeted for a cross-coupling reaction, followed by a different reaction at the bromine on the 5-position. The fluorine at the 3-position, being the least reactive halogen in many coupling reactions, would likely remain, influencing the electronic properties of the final product.

This type of molecule is of interest to researchers in medicinal chemistry and materials science who are looking to create complex, highly substituted aromatic structures. The ability to introduce different substituents at specific positions with high control is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials. mdpi.com

Properties of this compound

PropertyValueSource
CAS Number 1805500-75-7 synquestlabs.combldpharm.comachemblock.comboroncore.combldpharm.comsigmaaldrich.comfluorochem.co.uk
Molecular Formula C6H3BrFIO synquestlabs.comachemblock.comboroncore.com
Molecular Weight 316.89 g/mol synquestlabs.comboroncore.combldpharm.com
IUPAC Name This compound achemblock.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥95% achemblock.comboroncore.com

A-Detailed Examination of Synthetic Pathways to this compound and Related Halogenated Phenols

The synthesis of polysubstituted aromatic compounds, particularly those with a specific arrangement of multiple different halogen atoms, presents a significant challenge in synthetic organic chemistry. The compound this compound serves as a prime example of a complex phenolic system where regioselectivity is paramount. This article explores the established and emerging synthetic methodologies applicable to the preparation of such intricate molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFIO B2432760 5-Bromo-3-fluoro-2-iodophenol CAS No. 1805500-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUXAOMZMWNGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 5 Bromo 3 Fluoro 2 Iodophenol

Detailed Mechanistic Pathways of Halogenation Reactions on Aromatic Rings

Halogenation of aromatic compounds like 5-Bromo-3-fluoro-2-iodophenol typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. masterorganicchemistry.comlibretexts.org This multi-step process is initiated by the attack of the electron-rich aromatic ring on an electrophilic halogen species.

The generally accepted mechanism involves two primary steps:

Formation of a Sigma (σ) Complex: The aromatic ring acts as a nucleophile, attacking the electrophile (e.g., Br⁺, Cl⁺, or I⁺). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. longdom.orglibretexts.orgmasterorganicchemistry.com This initial step is typically the slowest and therefore the rate-determining step of the reaction because it involves the loss of aromatic stabilization. masterorganicchemistry.commasterorganicchemistry.comminia.edu.eg For less reactive halogens like iodine, an activating agent or oxidant is often required to generate a sufficiently potent electrophile. masterorganicchemistry.com

Deprotonation and Re-aromatization: In the second, much faster step, a weak base removes a proton from the sp³-hybridized carbon of the σ-complex. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This restores the aromatic π-system and yields the substituted product.

Recent computational and experimental studies have provided a more nuanced view, suggesting that for some halogenations in nonpolar solvents, the reaction may proceed through a concerted single transition state without a distinct arenium ion intermediate. acs.org Furthermore, the reaction can be preceded by the formation of a π-complex, where the electrophile is non-covalently associated with the π-system of the aromatic ring before the σ-bond is formed. acs.orgdiva-portal.org

Influence of Halogen Substituents on Directing Reaction Regioselectivity and Chemoselectivity

The regiochemical outcome of further substitution on the this compound ring is determined by the combined directing effects of the existing substituents. The hydroxyl (-OH) group and the halogen atoms (I, Br, F) exert competing influences.

Hydroxyl Group (-OH): The -OH group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of its oxygen lone pairs to donate electron density into the ring via resonance (+M effect), which outweighs its inductive electron-withdrawal (-I effect). This donation stabilizes the positive charge in the σ-complex intermediate, particularly when the attack occurs at the ortho and para positions.

Halogen Substituents (-F, -Cl, -Br, -I): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic and slows the rate of electrophilic substitution compared to benzene (B151609). masterorganicchemistry.com However, they are also ortho, para-directing because their lone pairs can donate electron density through resonance (+M effect), stabilizing the arenium ion intermediate when substitution occurs at these positions. saskoer.ca

In this compound, the available positions for substitution are C4 and C6. The directing effects of the existing groups on these positions are as follows:

The -OH group at C1 strongly directs ortho to C6 and para to C4.

The -I group at C2 directs ortho to the occupied C1 and C3 positions and para to the occupied C5 position. Its primary influence on the vacant positions is deactivating.

The -F group at C3 directs ortho to C2 and C4 and para to C6.

The -Br group at C5 directs ortho to C4 and C6.

Kinetic and Thermodynamic Considerations in Aromatic Functionalization Processes

The distribution of products in aromatic functionalization can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. numberanalytics.comlibretexts.orglibretexts.org

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed fastest. libretexts.org This corresponds to the reaction pathway with the lowest activation energy. libretexts.org In electrophilic aromatic substitution, the transition state leading to the σ-complex has the highest energy, so the relative rates of formation of different isomers are determined by the stability of their respective transition states. minia.edu.eg

Thermodynamic Control: At higher temperatures, when the reactions become reversible, an equilibrium can be established between the starting materials, intermediates, and products. libretexts.orglibretexts.org Under these conditions, the most thermodynamically stable product will be the major isomer observed, regardless of its rate of formation. numberanalytics.com

For the functionalization of this compound, the reaction is likely to be under kinetic control, where the regioselectivity is dictated by the transition state energies leading to substitution at the C4 and C6 positions. The stability of these transition states is influenced by the electronic effects of the substituents. A reaction energy profile would show that the formation of the σ-complex is the rate-determining step with the highest activation energy. masterorganicchemistry.com The relative heights of the activation barriers for attack at C4 versus C6 would determine the kinetic product ratio.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Product Distribution
Control TypeReaction ConditionsDetermining FactorMajor Product
KineticLow temperature, short reaction time, irreversible conditionsLowest activation energy (rate of formation)The product that forms fastest (Kinetic Product)
ThermodynamicHigh temperature, long reaction time, reversible conditionsLowest Gibbs free energy (product stability)The most stable product (Thermodynamic Product)

Computational and Experimental Analysis of Transition States in Catalytic Transformations

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the mechanisms of aromatic substitution reactions. diva-portal.org These methods allow for the calculation of the structures and energies of reactants, intermediates, transition states, and products.

For a molecule like this compound, computational analysis can:

Predict Regioselectivity: By calculating the activation energies for electrophilic attack at the C4 and C6 positions, the kinetic product ratio can be predicted. The transition state leading to the more stable arenium ion intermediate is typically lower in energy. diva-portal.org

Elucidate Mechanistic Pathways: DFT calculations can help distinguish between different possible mechanisms, such as a stepwise process involving a distinct σ-complex or a concerted pathway. acs.org

Experimental techniques complement these computational studies. Kinetic studies, measuring reaction rates with different electrophiles, can validate the predicted activation energies. Product distribution analysis under various conditions can confirm the predicted regiochemical outcomes and provide insight into whether a reaction is under kinetic or thermodynamic control.

Impact of Protecting Groups on Regiochemical Outcomes

Protecting the highly activating phenolic hydroxyl group is a common strategy to control reactivity and regioselectivity during the synthesis of complex molecules. nih.gov The choice of protecting group can dramatically alter the electronic properties of the aromatic ring.

A notable example is the tetrafluoropyridyl (TFP) group. nih.govrsc.org Unlike traditional protecting groups such as methyl or benzyl (B1604629) ethers which are electron-donating, the TFP group is highly electron-deficient. amazonaws.com When attached to the phenolic oxygen, the TFP group significantly reduces the electron density of the aromatic ring it is attached to, thereby deactivating it towards electrophilic aromatic substitution. amazonaws.comworktribe.com

This deactivating effect can be harnessed to achieve remote regioselectivity in molecules containing multiple aromatic rings. The TFP-protected ring becomes less reactive than other non-protected or conventionally protected aromatic rings in the molecule, directing electrophilic attack away from the TFP-bearing ring. worktribe.comacs.orgchemrxiv.org

A comparative study on iodination reactions highlighted this difference in reactivity. Under conditions where a methyl-protected phenol (B47542) (an OMe derivative) showed complete conversion, the corresponding TFP-protected phenol (an OTFP derivative) showed no conversion, demonstrating the powerful deactivating effect of the TFP group. worktribe.com This allows for sequential, regiocontrolled functionalization by protecting, reacting a different part of the molecule, and then deprotecting the phenol under mild conditions. acs.orgacs.org

Table 2: Comparison of Phenol Protecting Groups in Electrophilic Aromatic Substitution
Protecting GroupElectronic Effect on Aromatic RingReactivity toward ElectrophilesTypical Use
Methyl (-OMe) or Benzyl (-OBn)Activating (electron-donating)IncreasedGeneral protection, enhances ortho, para-direction
Tetrafluoropyridyl (-OTFP)Strongly Deactivating (electron-withdrawing)DecreasedDeactivation to allow for remote regioselective functionalization amazonaws.comworktribe.com
tert-ButylSteric blockingDirects substitution away from blocked positionsPositional protection of ortho/para sites scientificupdate.com

Reactivity and Functionalization Strategies of 5 Bromo 3 Fluoro 2 Iodophenol

Nucleophilic Aromatic Substitution Reactions on Polyhalogenated Phenols

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In polyhalogenated phenols like 5-Bromo-3-fluoro-2-iodophenol, the reactivity towards SNAr is significantly influenced by the electronic effects of the halogen substituents and the phenolic hydroxyl group.

The halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). The inductive effect generally dominates, making the aromatic ring more electrophilic and thus more susceptible to nucleophilic attack. The order of electronegativity (F > Cl > Br > I) dictates the strength of the inductive withdrawal. However, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack.

For this compound, the fluorine atom is the most electron-withdrawing, significantly activating the ring towards nucleophilic attack. The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the C-F bond is the most polarized, making the carbon atom more electrophilic and facilitating the initial nucleophilic attack, which is often the rate-determining step.

Detailed research findings on the specific SNAr reactions of this compound are not extensively documented in publicly available literature. However, based on general principles, one can predict that a strong nucleophile would preferentially substitute the fluorine atom, provided the conditions are suitable for an SNAr mechanism. The presence of the ortho-iodine and meta-bromine relative to the fluorine would also influence the regioselectivity of the nucleophilic attack.

FactorInfluence on SNAr Reactivity of this compound
Inductive EffectF > Br > I. Fluorine provides the strongest activation of the aromatic ring towards nucleophilic attack.
Resonance EffectAll halogens donate electron density via resonance, which slightly deactivates the ring.
Leaving Group AbilityIn a typical SNAr mechanism, the ease of displacement is often F > Br > I, as the C-F bond breaking is not the rate-determining step.
Hydroxyl GroupUnder basic conditions, the phenoxide is a strong electron-donating group, which would deactivate the ring for SNAr. Under neutral or acidic conditions, it is a moderately activating ortho, para-director for electrophilic substitution, but its effect on SNAr is less pronounced.

Advanced Cross-Coupling Reactions Utilizing Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In polyhalogenated compounds, the site-selectivity of these reactions is primarily governed by the differing reactivities of the carbon-halogen bonds. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl > C-F. This selectivity arises from the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst. For this compound, this predictable reactivity hierarchy allows for selective functionalization at the C-I bond, followed by the C-Br bond, while the C-F bond typically remains intact under standard cross-coupling conditions.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. Given the reactivity trend of halogens, this compound is expected to undergo selective Sonogashira coupling at the C-2 position (the C-I bond).

While specific studies on this compound are scarce, research on similar polyhalogenated aromatics demonstrates the feasibility of such selective transformations. The reaction would likely proceed under mild conditions, using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) or diisopropylamine.

Hypothetical Sonogashira Reaction Data:

EntryAlkyne PartnerCatalyst SystemBase/SolventExpected Product
1PhenylacetylenePd(PPh₃)₄, CuIEt₃N, THF5-Bromo-3-fluoro-2-(phenylethynyl)phenol
2TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIDIPA, Toluene5-Bromo-3-fluoro-2-((trimethylsilyl)ethynyl)phenol

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Similar to the Sonogashira coupling, the reaction with this compound is anticipated to occur selectively at the C-I bond. A variety of aryl, heteroaryl, or vinyl boronic acids or esters can be used as coupling partners.

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, a system comprising Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos or XPhos and a base such as K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water would be a typical starting point for this transformation.

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines, catalyzed by a palladium complex. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. For this compound, selective amination at the C-I position is expected.

The catalyst system for Buchwald-Hartwig amination typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., BINAP, Xantphos, or one of the Buchwald ligands). A strong base, such as sodium tert-butoxide (NaOtBu), is generally required.

Beyond the aforementioned reactions, other cross-coupling methods could be applied to this compound. These include the Stille coupling (using organotin reagents), Hiyama coupling (with organosilicon compounds), and Negishi coupling (employing organozinc reagents). In all these cases, the predictable reactivity order of the halogens would allow for a stepwise and site-selective functionalization, primarily at the most labile C-I bond, followed by the C-Br bond.

Directed C-H Functionalization Approaches

Directed C-H functionalization has emerged as a powerful strategy for the regioselective modification of aromatic compounds, minimizing the need for pre-functionalized substrates. In the case of this compound, the phenolic hydroxyl group can act as an endogenous directing group.

Through coordination to a transition metal catalyst (commonly palladium, rhodium, or ruthenium), the hydroxyl group can direct the activation of the ortho C-H bond. However, in this compound, both ortho positions are already substituted with iodine and fluorine. Therefore, direct C-H functionalization adjacent to the hydroxyl group is not possible.

Alternative strategies could involve the functionalization of the C-H bond at the C-4 or C-6 positions. While the C-4 position is sterically more accessible, the electronic effects of the surrounding halogens would play a significant role in determining the feasibility and regioselectivity of such a reaction. Research in the field of remote C-H activation is continuously evolving, and it is conceivable that catalyst systems could be developed to target these positions selectively. For instance, some methodologies utilize a "U-shaped" template that can bridge the directing group and a more distant C-H bond.

Summary of Potential Reactivity:

Reaction TypeMost Probable Site of ReactionRationale
Nucleophilic Aromatic SubstitutionC-3 (Fluorine)High electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic for the rate-determining nucleophilic attack.
Palladium-Catalyzed Cross-CouplingC-2 (Iodine)Lowest C-X bond dissociation energy (C-I < C-Br < C-F) facilitates oxidative addition to the palladium catalyst.
Directed C-H FunctionalizationNot directly applicable at ortho positions. Remote functionalization at C-4 or C-6 is theoretically possible but challenging.The ortho positions to the directing hydroxyl group are already substituted.

External-Directing-Group-Free C-H Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for its atom and step economy. In the context of phenols, this approach can be challenging due to the directing effects of the hydroxyl group and the potential for O-functionalization as a competing pathway. External-directing-group-free C-H functionalization would be particularly advantageous for a molecule like this compound, as it would avoid the need for additional synthetic steps for the introduction and removal of a directing group. However, a thorough search of the chemical literature did not yield any specific studies or examples of external-directing-group-free C-H functionalization being performed on this compound.

Cascade Annulation Reactions in Complex Molecule Construction

Cascade annulation reactions are elegant and efficient processes for the construction of complex polycyclic molecules from relatively simple starting materials in a single synthetic operation. The application of such reactions to a densely functionalized building block like this compound could provide rapid access to novel and complex molecular architectures. Despite the synthetic potential, there is no available research documenting the use of this compound as a substrate in cascade annulation reactions for the construction of complex molecules.

Derivatization for Enhanced Synthetic Utility

The derivatization of the hydroxyl group in this compound is a fundamental strategy to enhance its utility in organic synthesis. Such modifications can alter its reactivity, solubility, and other physicochemical properties, opening up new avenues for its application.

Alkylation and acylation of the phenolic hydroxyl group are common transformations that can serve as a protecting group strategy or introduce new functionalities. While general methods for the alkylation and acylation of phenols are well-established, specific conditions and outcomes for the sterically hindered and electronically complex this compound have not been reported. The reactivity of the hydroxyl group in this specific context, considering the influence of the adjacent bulky iodine atom and the electronic effects of the other halogens, remains an unexplored area of research.

The formation of ethers from phenols is a key transformation in organic synthesis. The corresponding methyl ether of the title compound, 3-Bromo-5-fluoro-2-iodoanisole, is a known compound and is commercially available. This confirms that O-methylation of this compound is a feasible transformation. However, specific synthetic procedures, reaction conditions, and yields for the preparation of this anisole (B1667542) derivative or other ethers from this compound are not detailed in the available scientific literature.

Phenolic compounds are known to be useful for the modification of surface properties, finding applications in materials science for creating functional coatings. Derivatization of this compound could potentially lead to materials with unique surface characteristics due to the presence of multiple halogen atoms, which can influence properties such as hydrophobicity and binding affinities. Nevertheless, there is no published research on the derivatization of this compound for the specific purpose of modifying surface properties.

Regioselective Transformations Beyond Direct Substitution

The presence of three different halogen atoms at distinct positions on the benzene (B151609) ring of this compound, along with the hydroxyl group, offers multiple sites for regioselective transformations beyond simple substitution of the phenolic proton. These could include, for example, metal-catalyzed cross-coupling reactions at the positions of the bromine or iodine atoms, or nucleophilic aromatic substitution. The directing effects of the substituents would play a crucial role in determining the outcome of such reactions. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, would be the most likely site for initial reactivity in many cross-coupling reactions. However, specific studies on regioselective transformations of this compound that go beyond direct substitution at the hydroxyl group have not been found in the surveyed literature. The interplay of the directing effects of the hydroxyl, fluoro, bromo, and iodo substituents on the regioselectivity of such reactions remains an open question for experimental investigation.

Chemo- and Regioselective Reactions with Various Nucleophiles (e.g., Pyrazoles)

While specific studies on the reaction of this compound with pyrazoles are not extensively documented, the reactivity of analogous halogenated phenols and related compounds provides significant insights into the potential reaction pathways. The reactivity of the phenol (B47542) ring is influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing and sterically hindering halogen substituents.

The iodine atom at the C2 position is the most likely site for initial nucleophilic attack due to its higher polarizability and weaker C-I bond compared to C-Br and C-F bonds. This is a common feature in polyhalogenated aromatic compounds where the heaviest halogen is typically the most labile. Reactions with nucleophiles such as pyrazoles would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

In the context of pyrazoles, which are N-heterocyclic nucleophiles, the reaction can exhibit interesting regioselectivity. Pyrazole (B372694) has two nitrogen atoms, and the outcome of the reaction depends on which nitrogen atom acts as the nucleophile. This is often influenced by the reaction conditions and the substitution pattern on the pyrazole ring itself. For instance, in the reaction of pyrazoles with other halogenated compounds, the regioselectivity of N-alkylation or N-arylation is a critical aspect. nih.gov

Based on studies of similar systems, the reaction of this compound with a substituted pyrazole in the presence of a suitable base could lead to the formation of a new C-N bond, displacing the iodine atom. The regioselectivity on the pyrazole ring would be dictated by steric hindrance and the electronic nature of the substituents on the pyrazole.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution with Pyrazole

Position of HalogenRelative Reactivity for SNArProbable Product with Pyrazole
C2 (Iodine)Highest5-Bromo-3-fluoro-2-(pyrazol-1-yl)phenol
C5 (Bromine)Intermediate3-Fluoro-2-iodo-5-(pyrazol-1-yl)phenol
C3 (Fluorine)LowestNot expected under standard conditions

It is important to note that while the displacement of iodine is the most probable primary reaction, other reaction pathways, such as those involving the bromine or even the fluorine atom under more forcing conditions, cannot be entirely ruled out. The phenolic hydroxyl group can also participate in the reaction, potentially leading to O-arylation products, although N-arylation is generally more favored with nitrogen nucleophiles.

Exploration of Halogen Bonding as a Supramolecular Interaction in Chemical Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov The strength of this interaction generally follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen atom. rug.nl The presence of iodine and bromine on the this compound molecule makes it a prime candidate for participating in and directing supramolecular assemblies through halogen bonding.

In a crystalline solid or in solution with suitable halogen bond acceptors (e.g., ethers, amines, or even other halogen atoms), this compound can form a variety of supramolecular structures. Studies on analogous compounds, such as 4-halo-2,3,5,6-tetrafluorophenol, have demonstrated the formation of robust halogen-bonded co-crystals. nih.gov In these structures, the halogen atom (iodine or bromine) forms a directional interaction with a Lewis basic site, such as an oxygen or nitrogen atom.

The interplay between halogen bonding and hydrogen bonding is also a critical aspect of the supramolecular chemistry of this molecule. The phenolic hydroxyl group is a strong hydrogen bond donor. In the solid state, it is likely that both hydrogen bonds from the -OH group and halogen bonds from the iodine and bromine atoms will coexist and compete to direct the crystal packing. Research on 2,6-dihalogenated phenols has shown that the balance between hydrogen bonding and halogen-halogen interactions is a key determinant of the resulting crystal structure. d-nb.info

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeDonorAcceptorRelative Strength
Halogen BondC-ILewis Base (e.g., O, N)Strong
Halogen BondC-BrLewis Base (e.g., O, N)Moderate
Hydrogen BondO-HLewis Base (e.g., O, N)Strong
π-π StackingAromatic RingAromatic RingWeak

The ability of this compound to engage in multiple, directional non-covalent interactions makes it a valuable building block for crystal engineering and the design of new materials with specific solid-state properties. The precise nature of these interactions would be revealed through single-crystal X-ray diffraction studies, which are essential for a complete understanding of its supramolecular behavior.

Advanced Spectroscopic Characterization and Elucidation of 5 Bromo 3 Fluoro 2 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Bromo-3-fluoro-2-iodophenol, with its complex substitution pattern, a combination of one-dimensional and two-dimensional NMR techniques is required for complete spectral assignment and to probe its conformational dynamics in solution.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, showing resonances for the two aromatic protons and the single hydroxyl proton. However, the chemical shifts and coupling patterns are highly informative. The substituents (–OH, –F, –Br, –I) exert significant influence on the electron density of the benzene (B151609) ring through inductive and resonance effects, thereby affecting the shielding of the remaining nuclei.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The chemical shifts are influenced by the directly attached substituent and their position relative to it. The carbon attached to iodine (C2) is expected at a low field (high ppm) due to the heavy atom effect, while the carbon bonded to fluorine (C3) will show a large downfield shift due to fluorine's high electronegativity, and it will exhibit a strong one-bond carbon-fluorine coupling (¹JCF).

Expected ¹H NMR Spectral Data for this compound

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H47.0 - 7.5Doublet of doublets (dd)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz
H66.8 - 7.3Doublet of doublets (dd)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 8-10 Hz
OH5.0 - 6.0Singlet (broad)None

Note: Chemical shifts are estimations in a non-polar solvent like CDCl₃ and can vary based on solvent and concentration. The hydroxyl proton signal may exchange with deuterium (B1214612) in solvents like D₂O or CD₃OD, causing it to disappear.

Expected ¹³C NMR Chemical Shift Ranges for this compound

CarbonExpected Chemical Shift (δ, ppm)Notes
C1 (C-OH)150 - 158Attached to electronegative oxygen.
C2 (C-I)85 - 95Significant shielding from the heavy iodine atom.
C3 (C-F)158 - 165 (d, ¹JCF ≈ 240-250 Hz)Highly deshielded by fluorine, large C-F coupling.
C4 (C-H)120 - 130
C5 (C-Br)110 - 118
C6 (C-H)115 - 125

Note: These are predicted ranges. Actual values require experimental measurement. The 'd' indicates a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Spin System Elucidation

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between the aromatic protons. A cross-peak between the signals for H4 and H6 would confirm their ortho-relationship, although in this trisubstituted pattern, they are meta to each other. A more likely, albeit weaker, correlation would be a ⁴J (four-bond) coupling between H4 and H6. The primary use here would be to confirm which proton signals belong to the same spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. An HMQC or HSQC spectrum would show a correlation cross-peak between the ¹H signal assigned to H4 and the ¹³C signal of C4, and another between the H6 and C6 signals. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

Investigation of Conformer Ratios and Intramolecular Interactions via NMR

The presence of a hydroxyl group at C1 and a bulky iodine atom at the ortho position (C2) suggests the possibility of restricted rotation around the C-O bond, leading to distinct conformers. An intramolecular hydrogen bond could potentially form between the hydroxyl proton and the electron-rich iodine or fluorine atoms. The O-H···I interaction is generally favored over O-H···F in ortho-halophenols due to steric and electronic reasons.

This conformational preference can be investigated using NMR. The chemical shift of the hydroxyl proton is a key indicator; a downfield shift and reduced broadening upon dilution suggest the presence of a stable intramolecular hydrogen bond. Furthermore, Nuclear Overhauser Effect (NOE) experiments could be employed. An NOE correlation between the hydroxyl proton and the H6 proton would indicate a conformation where the -OH group is oriented away from the iodine atom, while its absence would support a conformation where it is locked in an interaction with the iodine. Variable temperature NMR studies could also provide thermodynamic data on the equilibrium between different conformers.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the FTIR spectrum would be dominated by absorptions characteristic of the hydroxyl group and the substituted aromatic ring.

Expected Characteristic FTIR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Intramolecular H-bonded)3450 - 3550Sharp, Medium
C-H Stretch (Aromatic)3050 - 3100Medium to Weak
C=C Stretch (Aromatic Ring)1550 - 1600, 1450 - 1500Strong to Medium
C-O Stretch (Phenolic)1180 - 1260Strong
C-F Stretch1100 - 1200Strong
C-Br Stretch500 - 600Medium
C-I Stretch480 - 550Medium

The position and shape of the O-H stretching band are particularly diagnostic. A relatively sharp band around 3500 cm⁻¹ would be strong evidence for the intramolecular hydrogen bonding discussed in the NMR section, as this minimizes intermolecular hydrogen bonding which typically results in a very broad band at lower frequencies.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy involves scattering of laser light and is sensitive to changes in molecular polarizability during a vibration. It provides complementary information to FTIR, as vibrations that are weak in IR can be strong in Raman, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations involving the heavier halogen atoms. The aromatic ring's symmetric "breathing" mode, typically around 1000 cm⁻¹, is often a strong and sharp band in Raman spectra. Furthermore, the C-Br and C-I stretching vibrations are expected to be more intense in the Raman spectrum compared to the FTIR spectrum due to the high polarizability of the C-X bonds involving heavier halogens. This makes FT-Raman an excellent complementary technique for confirming the presence and substitution pattern of the halogen atoms on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound, with a molecular formula of C₆H₃BrFIO, the exact monoisotopic mass is 315.8396 Da. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would lead to a distinctive molecular ion cluster in the mass spectrum, aiding in its identification.

Upon ionization, the molecular ion of this compound is expected to undergo fragmentation, providing valuable structural information. Phenols typically exhibit characteristic fragmentation patterns, including the loss of carbon monoxide (CO) and a formyl radical (HCO·) libretexts.org. In the case of this polyhalogenated phenol (B47542), fragmentation would also likely involve the cleavage of carbon-halogen bonds. The relative ease of cleavage is generally I > Br > Cl > F, suggesting that the initial fragmentation might involve the loss of an iodine atom.

Hypothetical Fragmentation Data for this compound:

Fragment Ion m/z (relative to ⁷⁹Br, ¹⁹F, ¹²⁷I) Proposed Loss
[C₆H₃BrFIO]⁺315Molecular Ion (M⁺)
[C₆H₃BrFO]⁺188Loss of I
[C₆H₃FIO]⁺237Loss of Br
[C₅H₃BrFO]⁺160Loss of I and CO
[C₅H₃FIO]⁺209Loss of Br and CO

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For polar and less volatile compounds like phenols, derivatization is often employed to enhance their volatility and thermal stability, making them more amenable to GC analysis nih.govasianpubs.orgthermofisher.com.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound, HRMS would be able to confirm its elemental composition of C₆H₃BrFIO by measuring the mass of the molecular ion to within a few parts per million (ppm) of its calculated exact mass. This high level of accuracy is invaluable for the unambiguous identification of novel compounds or for confirming the identity of synthesized molecules. HRMS is a preferred confirmatory approach in many fields due to its ability to provide information on the structural chemical composition of an analyte synhet.com.

Table of Expected HRMS Data:

Adduct Calculated m/z
[M+H]⁺316.84688
[M+Na]⁺338.82882
[M-H]⁻314.83232

Electronic Spectroscopy for Optoelectronic Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of electromagnetic radiation.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Phenols generally exhibit two absorption bands in the UV region, which arise from π → π* transitions of the electrons in the aromatic ring researchgate.net. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzene ring.

For this compound, the presence of the hydroxyl group and the three halogen atoms would be expected to influence the energy of the π molecular orbitals. The hydroxyl group is an activating group and generally causes a bathochromic (red) shift to longer wavelengths compared to benzene. Halogens can have a more complex effect, but they typically also lead to a red shift. Phenol itself shows a λmax around 275 nm docbrown.info. It is anticipated that this compound would exhibit its primary absorption band at a wavelength longer than that of unsubstituted phenol due to the cumulative effect of the substituents. Computational studies on substituted phenols have shown that both TD-DFT and CCSD-EOM methods can accurately predict spectral shifts upon substitution nih.gov.

Expected UV-Vis Absorption Data (in a non-polar solvent):

Transition λmax (nm) (Predicted) Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Predicted)
π → π* (Primary Band)280 - 2951000 - 3000
π → π* (Secondary Band)220 - 2405000 - 10000

Computational Chemistry and Theoretical Studies of 5 Bromo 3 Fluoro 2 Iodophenol

Electronic Structure Analysis and Reactivity Prediction

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites:MEP analysis specific to 5-Bromo-3-fluoro-2-iodophenol is not available.

While general principles of DFT can be applied to predict the properties of halogenated phenols, providing the detailed, data-centric article requested would necessitate performing original computational chemistry research, which is beyond the scope of this service. An article generated without specific source data for this compound would be speculative and could not meet the required standards of scientific accuracy and data reporting.

High-Level Quantum Chemical Methods for Intermolecular Interactions

Halogen bonding is a significant noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (Lewis base). In this compound, the iodine and bromine atoms are potential halogen bond donors. Accurately describing these interactions requires high-level quantum chemical methods that can properly account for electron correlation and dispersion forces, which are central to the nature of the halogen bond.

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), are considered gold standards for studying noncovalent interactions. These ab initio methods provide a robust theoretical framework for calculating the geometry and interaction energies of halogen-bonded complexes. While computationally expensive, they are essential for benchmarking faster but less reliable methods like DFT, for which standard functionals often fail to describe the physics of halogen bonding correctly without specific corrections.

For this compound, these high-level calculations would be used to model its interaction with various Lewis bases, predicting the strength and directionality of the halogen bonds formed by the iodine and bromine atoms.

The ability of iodine and bromine to form halogen bonds stems from the anisotropic distribution of electron density on the halogen atom. arxiv.org When a halogen (X) is covalently bonded to another atom (R), the electron density is not spherical. Instead, a region of lower electron density, and consequently more positive electrostatic potential, forms on the outermost portion of the halogen atom, directly opposite the R-X covalent bond. This region is known as a sigma-hole (σ-hole). arxiv.org

The magnitude of the σ-hole is a key factor in determining the strength of the resulting halogen bond. arxiv.org The size and positivity of the σ-hole increase with the polarizability and atomic number of the halogen atom. arxiv.org Therefore, the trend for σ-hole strength in this compound is expected to be: Iodine > Bromine >> Fluorine.

Iodine: Possesses the largest and most electropositive σ-hole, making it the most potent halogen bond donor in the molecule.

Bromine: Has a significant σ-hole, capable of forming moderately strong halogen bonds.

Fluorine: Due to its high electronegativity and low polarizability, fluorine typically has a negative or weakly positive σ-hole and does not generally act as a halogen bond donor.

Theoretical analysis involves mapping the electrostatic potential onto the molecule's electron density surface. This visualization clearly reveals the positive caps of the σ-holes on the iodine and bromine atoms, confirming their role as electrophilic centers for directed intermolecular interactions. arxiv.org

Conformational Analysis using Ab Initio and Molecular Mechanics Methods

The conformational landscape of this compound is primarily defined by the orientation of the hydroxyl (-OH) group relative to the aromatic ring. The rotation around the C1-O bond gives rise to different conformers. A thorough conformational analysis is crucial for understanding the molecule's structure, stability, and potential intramolecular interactions.

This analysis typically proceeds in a hierarchical manner:

Molecular Mechanics (MM): A rapid, preliminary scan of the potential energy surface is often performed using classical force fields. This step efficiently identifies a broad range of possible low-energy conformers by systematically rotating the C1-O bond dihedral angle.

Ab Initio/DFT Refinement: The low-energy conformers identified by MM are then subjected to more accurate geometry optimizations using ab initio methods (like MP2) or, more commonly, DFT with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov This process refines the structures and provides more reliable relative energies between conformers.

For this compound, the key factor is the interaction between the hydroxyl group and the large ortho-iodine atom. The analysis would likely reveal two primary planar conformers: one where the -OH group is oriented away from the iodine atom (trans) and one where it is oriented towards it (cis). The cis conformation could be stabilized by a weak intramolecular hydrogen bond or destabilized by steric repulsion. High-level calculations are necessary to accurately determine the energetic balance between these competing effects and identify the global minimum energy structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. wikipedia.orgmedcraveonline.com For a compound like this compound, QSAR can be a powerful tool in medicinal chemistry or materials science to predict its properties and guide the design of new, more effective analogues without the need for synthesis and testing of every candidate molecule. medcraveonline.comnih.gov

The foundation of any QSAR model is the numerical representation of the molecular structure using molecular descriptors. medcraveonline.com These descriptors quantify various aspects of the molecule's constitution, topology, and electronic and steric properties. For this compound, a wide array of descriptors would be calculated using specialized software. The subsequent challenge is to select a subset of these descriptors that are most relevant to the activity being modeled, avoiding issues of multicollinearity and overfitting. kg.ac.rs

Interactive Data Table: Classes and Examples of Molecular Descriptors

Descriptor ClassDescriptionExamples Relevant to this compound
Constitutional Based on the molecular formula and atom counts.Molecular Weight, Number of Halogen Atoms, Number of H-bond donors.
Topological Describe atomic connectivity and molecular shape in 2D.Wiener Index, Kier & Hall Shape Indices, Balaban J index.
Geometric (3D) Depend on the 3D coordinates of the atoms.Molecular Surface Area, Van der Waals Volume, Radius of Gyration.
Electronic Quantify electronic properties.Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges, Electrostatic Potential, σ-hole magnitude. mdpi.com
Physicochemical Describe properties like lipophilicity and refractivity.LogP (octanol-water partition coefficient), Molar Refractivity, Polarizability.

The selection process involves statistical techniques to identify descriptors that have a high correlation with the biological activity but low correlation with each other. This ensures the final QSAR model is robust, predictive, and can offer insights into the structural features that govern the molecule's function. kg.ac.rs

Advanced Applications As a Synthetic Building Block and Research Probe

Scaffold Generation for Lead-Oriented Synthesis in Chemical Biology Research

Development of Chemical Probes for Targeted Biological Investigations

The unique structural features of 5-Bromo-3-fluoro-2-iodophenol make it an excellent scaffold for the development of sophisticated chemical probes for biological investigations. Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their function within complex biological systems. nih.govolemiss.edu The utility of this phenol (B47542) derivative in probe development stems from its multiple, differentially reactive sites—the phenolic hydroxyl group and the carbon-halogen bonds—which allow for modular and site-specific modifications. nih.gov

Researchers can leverage these sites to attach various functional moieties:

Reporter Groups: Fluorophores or radioactive isotopes can be appended to the molecule to enable visualization and tracking within cells or tissues. The intrinsic fluorine atom can also serve as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular interactions without the need for a bulky tag. ljmu.ac.uk

Reactive Groups: Photoaffinity labels or other reactive functionalities can be introduced to enable covalent cross-linking to the biological target, facilitating its identification and isolation.

Affinity/Ligand Groups: The core phenolic structure can be elaborated to enhance binding affinity and selectivity for a specific protein or enzyme active site. nih.gov

The presence of multiple halogens enhances the molecule's interaction with biological targets. smolecule.com By serving as a versatile building block, this compound facilitates the synthesis of tailored probes that are instrumental in drug discovery and chemical biology for validating targets and understanding disease mechanisms. nih.gov

Research into Novel Materials with Tailored Electronic Properties

In the field of materials science, this compound is a promising building block for the synthesis of novel organic materials with customized electronic and optoelectronic properties. smolecule.com Its application is particularly relevant in the development of conjugated polymers, which are essential components in organic electronics like organic light-emitting diodes (OLEDs) and photovoltaics. kennesaw.edu

The trifunctional halogen substitution pattern is key to its utility. The distinct reactivities of the iodo, bromo, and fluoro groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) allow for controlled, stepwise polymerization. This enables the construction of complex, well-defined polymer architectures that would be difficult to achieve with less functionalized monomers. By carefully selecting the sequence of reactions and the co-monomers, chemists can precisely tune the properties of the resulting polymers. kennesaw.edu

The strong electron-withdrawing nature of the halogen substituents, combined with the electron-donating potential of the phenolic hydroxyl group (or its ether derivatives), significantly influences the electronic structure of the polymer. This allows for the tailoring of key characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and charge carrier mobility.

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

Reaction Name Reactive Site on Phenol Coupling Partner Typical Catalyst Application
Suzuki Coupling C-I, C-Br Organoboron compounds Palladium(0) complexes C-C bond formation for extending conjugation
Stille Coupling C-I, C-Br Organotin compounds Palladium(0) complexes Robust C-C bond formation
Sonogashira Coupling C-I, C-Br Terminal alkynes Palladium(0) and Copper(I) Introduction of acetylenic linkages into the polymer backbone

| Buchwald-Hartwig Amination | C-I, C-Br | Amines | Palladium complexes | Synthesis of electroactive polyanilines and related materials |

Studies in Supramolecular Chemistry and Crystal Engineering Involving Halogen Bonding

This compound is an exemplary molecule for studies in supramolecular chemistry and crystal engineering, primarily due to its capacity to form highly directional and specific non-covalent interactions. The molecule can act as both a hydrogen-bond donor (via the hydroxyl group) and a halogen-bond donor (via the iodine and bromine atoms). nih.gov

Halogen bonding is a non-covalent interaction involving the electrophilic region, known as a σ-hole, on a halogen atom and a nucleophilic Lewis base. acs.org The iodine and bromine atoms on the phenol ring possess significant σ-holes, making them strong halogen-bond donors. This allows for the rational design of complex, multi-dimensional crystalline structures. d-nb.infonih.gov

The interplay between hydrogen bonding and halogen bonding dictates the final supramolecular assembly. d-nb.info The phenolic -OH group can form strong hydrogen bonds with acceptors like other phenol molecules (O–H···O) or other functional groups. Simultaneously, the iodine and bromine atoms can engage in halogen bonds with electron-rich atoms such as oxygen, nitrogen, or even the π-systems of other aromatic rings. nih.govacs.org This competition and cooperation between different non-covalent forces provide a powerful tool for crystal engineering, enabling the construction of materials with desired packing motifs and physical properties. nih.gov

Table 2: Potential Non-Covalent Interactions of this compound

Interaction Type Donor Acceptor Relative Strength Directionality
Hydrogen Bond Phenolic -OH Oxygen, Nitrogen, Halogen Strong High
Halogen Bond (Iodine) C-I Oxygen, Nitrogen, π-system Moderate to Strong Very High
Halogen Bond (Bromine) C-Br Oxygen, Nitrogen, π-system Moderate Very High

| π-π Stacking | Aromatic Ring | Aromatic Ring | Weak to Moderate | Moderate |

Development of Advanced Analytical Standards and Derivatization Reagents

In analytical chemistry, this compound and its derivatives hold potential for use as advanced analytical standards and as precursors for derivatization reagents. synhet.com Derivatization is the process of chemically modifying an analyte to enhance its suitability for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net

The high degree of halogenation in this compound makes it an ideal starting point for creating derivatization reagents for GC coupled with an electron capture detector (GC-ECD). The ECD is highly sensitive to compounds containing electronegative atoms like halogens. By creating a reagent from this phenol that selectively reacts with a target class of analytes (e.g., alcohols or amines), the resulting derivatives become readily detectable at very low concentrations. gcms.cz

Furthermore, due to its high molecular weight and the distinct isotopic patterns of bromine and iodine, the compound itself can serve as an excellent internal or surrogate standard in mass spectrometry (MS). Its unique mass and isotopic signature allow for precise and accurate quantification of other halogenated aromatic compounds in complex environmental or biological samples.

Q & A

Q. What are the established synthetic routes for preparing 5-Bromo-3-fluoro-2-iodophenol?

A stepwise halogenation strategy is typically employed. First, bromination or fluorination is performed on phenol derivatives using directed ortho-metalation (DoM) to ensure regioselectivity. For example, fluorination via electrophilic substitution with Selectfluor® followed by bromination using N-bromosuccinimide (NBS) under controlled conditions. Iodination is then achieved using iodine monochloride (ICl) in acetic acid, leveraging the steric and electronic effects of pre-existing substituents. Storage at 0–6°C is critical to prevent degradation of intermediates .

Q. How is the structure of this compound confirmed experimentally?

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential. The ¹⁹F NMR chemical shift (δ ~ -110 to -120 ppm) confirms fluorine placement, while ¹³C NMR identifies iodine’s deshielding effects. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 330.82). Comparative analysis with PubChem data for analogous trihalogenated phenols (e.g., 3-bromo-5-iodophenol) can resolve ambiguities .

Q. What are the stability and storage requirements for this compound?

Halogenated phenols are sensitive to light and heat. Store this compound in amber vials under inert gas (N₂ or Ar) at 0–6°C to minimize decomposition. Purity (>95%) should be verified via HPLC before use, referencing protocols for similar bromo-fluoro-iodo aromatics .

Advanced Research Questions

Q. How can regioselectivity challenges during sequential halogenation be addressed?

Regioselectivity is influenced by substituent directing effects. Fluorine, being ortho/para-directing, facilitates bromination at the para position. Introducing iodine last minimizes steric clashes. Computational modeling (DFT) predicts transition-state energies to optimize reaction pathways. For example, iodine’s bulkiness may favor meta-substitution in certain intermediates, requiring protective groups (e.g., acetyl) to block unwanted sites .

Q. What methodologies optimize cross-coupling reactions with this compound?

Suzuki-Miyaura coupling is effective for replacing iodine with aryl/heteroaryl groups. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in THF/water (3:1) at 80°C. The bromo and fluoro groups remain inert under these conditions. For Ullmann-type couplings (C–N bond formation), CuI/1,10-phenanthroline in DMF at 120°C selectively targets the iodo position .

Q. How do solvent and temperature affect the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Polar aprotic solvents (DMSO, DMF) enhance reactivity by stabilizing transition states. At 60–80°C, the iodo group undergoes SNAr with amines or thiols, while bromine and fluorine act as electron-withdrawing groups to activate the ring. Kinetic studies using in situ IR spectroscopy can monitor substitution rates .

Q. What analytical techniques detect degradation products during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify hydrolytic or oxidative byproducts. For example, dehalogenation products (e.g., 3-fluoro-2-iodophenol) are detected via characteristic MS fragments (m/z 218.97). Comparative TLC (silica gel, hexane:EtOAc 4:1) provides rapid qualitative analysis .

Methodological Considerations

  • Purity Analysis : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Retention times for impurities (e.g., diiodinated byproducts) are compared against spiked standards .
  • Safety Protocols : Handle iodine-containing compounds in fume hoods due to volatility. Waste must be neutralized with Na₂S₂O₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.